alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol
CAS No.: 92654-59-6
Cat. No.: VC8354891
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92654-59-6 |
---|---|
Molecular Formula | C15H20O |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 1,3-dicyclopropyl-2-phenylpropan-2-ol |
Standard InChI | InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Standard InChI Key | PEUYFCDDVJGLQQ-UHFFFAOYSA-N |
SMILES | C1CC1CC(CC2CC2)(C3=CC=CC=C3)O |
Canonical SMILES | C1CC1CC(CC2CC2)(C3=CC=CC=C3)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a benzene ring attached to a central carbon bearing a hydroxyl group and two cyclopropylmethyl substituents. The cyclopropane rings introduce significant steric hindrance and angle strain, influencing both physical properties and chemical behavior. The IUPAC name, 1,3-dicyclopropyl-2-phenylpropan-2-ol, precisely describes this arrangement.
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 216.32 g/mol |
Canonical SMILES | C1CC1CC(CC2CC2)(C3=CC=CC=C3)O |
InChI Key | PEUYFCDDVJGLQQ-UHFFFAOYSA-N |
The cyclopropylmethyl groups adopt a gauche conformation relative to the benzyl alcohol moiety, as inferred from NMR studies of analogous compounds. This spatial arrangement creates a rigid framework that impacts solubility and reactivity.
Synthetic Methodologies
Nucleophilic Alkylation
A common route involves the alkylation of benzyl alcohol derivatives with cyclopropylmethyl halides. For example, treatment of benzyl bromide with cyclopropylmethyl magnesium bromide under Grignard conditions yields the target compound after hydrolysis.
Transition Metal-Catalyzed Coupling
Nickel- or palladium-catalyzed cross-couplings between cyclopropylmethyl boronates and benzyl alcohol precursors have been explored to improve regioselectivity. These methods often employ ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize reactive intermediates.
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Grignard Alkylation | 65–75 | Simplicity | Poor functional group tolerance |
Transition Metal Catalysis | 80–85 | High regiocontrol | Catalyst cost |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in dichloromethane and tetrahydrofuran. Stability studies indicate decomposition above 150°C, with cyclopropane ring opening observed under strongly acidic conditions (pH < 2).
Spectroscopic Signatures
-
NMR: Cyclopropane protons resonate as multiplet signals between δ 0.5–1.2 ppm, while aromatic protons appear as a singlet near δ 7.3 ppm.
-
IR Spectroscopy: A broad O–H stretch at ~3400 cm and C–C cyclopropane vibrations at 980–1050 cm.
Reactivity and Functionalization
Oxidation Pathways
Treatment with pyridinium chlorochromate (PCC) oxidizes the alcohol to a ketone, yielding alpha,alpha-bis(cyclopropylmethyl)benzophenone. This product serves as a precursor for further functionalization via Wittig or aldol reactions.
Ring-Opening Reactions
Under radical initiation (e.g., AIBN), the cyclopropane rings undergo strain-driven opening to form conjugated dienes. This reactivity parallels that of simpler cyclopropane derivatives but proceeds with slower kinetics due to steric shielding .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s rigid structure makes it a candidate for modulating drug pharmacokinetics. For instance, incorporation into protease inhibitor scaffolds has been hypothesized to enhance metabolic stability through steric blocking of enzymatic degradation.
Materials Science
Polymer composites incorporating this alcohol exhibit increased glass transition temperatures () compared to unmodified analogs, likely due to restricted chain mobility from the cyclopropane groups.
Field | Use Case | Challenge |
---|---|---|
Medicinal Chemistry | Prodrug synthesis | Poor aqueous solubility |
Catalysis | Ligand design for asymmetric synthesis | Synthetic complexity |
Polymer Engineering | Crosslinking agent | Thermal instability above 150°C |
Comparative Analysis with Structural Analogs
Fluorinated Derivatives
Replacing cyclopropane with difluoromethyl groups (e.g., alpha,alpha-bis(difluoromethyl)benzyl alcohol) enhances lipophilicity but reduces thermal stability.
Monosubstituted Variants
Compounds with a single cyclopropylmethyl group exhibit faster reaction kinetics in SN2 displacements due to reduced steric hindrance.
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